Home > Products > Screening Compounds P32606 > 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one - 2034548-41-7

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-3093940
CAS Number: 2034548-41-7
Molecular Formula: C11H13N3O3
Molecular Weight: 235.243
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones (2a-2f)

    Compound Description: This series of compounds, particularly 2a, were synthesized and investigated for their inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase []. These compounds share a common pyrido[2,3-d]pyrimidin-7(8H)-one core structure and differ in the substituents at the 5-position.

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

    Compound Description: This compound emerged as a potential candidate in the development of non-hormonal contraceptives. It displayed selective inhibition of WEE2 kinase, a key regulator of meiosis, while showing minimal impact on the somatic WEE1 kinase and cell proliferation [].

3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (16)

    Compound Description: Similar to compound 12, compound 16 was also identified as a potential non-hormonal contraceptive due to its selective inhibition of WEE2 kinase and its role in regulating meiosis [].

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Palbociclib)

    Compound Description: Palbociclib, a clinically approved cyclin-dependent kinase 4/6 inhibitor, has shown promise in treating metastatic breast cancer and is currently being investigated for its efficacy against other solid tumors, including glioblastoma (GBM) [, , ]. It acts by inhibiting the cyclin-dependent kinase 4/6 pathway, which plays a crucial role in cell cycle regulation and is often dysregulated in various cancers.

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

    Compound Description: This compound, along with CKIB, was designed as a potential radiolabeled probe for tumor imaging. It demonstrated specific inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

    Compound Description: Analogous to CKIA, this compound was also investigated as a radiolabeled probe for tumor imaging due to its ability to inhibit the Cdk4/pRb/E2F pathway and hinder tumor cell proliferation. [, ]

Overview

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has garnered significant interest in scientific research due to its potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active compounds such as kinase inhibitors and antimicrobial agents.

Source and Classification

The compound is cataloged under the identifier 2034548-41-7 and can be found in various chemical databases, including PubChem. It is classified as a pyrido[2,3-d]pyrimidin-7(8H)-one derivative, characterized by a methoxy group and a 2-methoxyethyl substituent at specific positions on the pyrimidine ring. Its unique structural features contribute to its biological activity and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be accomplished through several methods. One prevalent approach involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This reaction is typically performed by irradiating the compound in dimethyl sulfoxide (DMSO) at wavelengths of 450 or 365 nm in the presence of air at room temperature .

Additionally, other synthetic routes may include multi-step processes that involve key intermediates, such as Fischer esterification and Suzuki cross-coupling reactions, which can facilitate the introduction of various substituents on the pyrido[2,3-d]pyrimidine scaffold .

Molecular Structure Analysis

Structure and Data

The molecular formula of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is C11H13N3O3C_{11}H_{13}N_{3}O_{3}. Its structure features a pyrido[2,3-d]pyrimidine core with specific substituents that influence its chemical behavior and biological activity. The InChI representation of the compound is:

InChI 1S C11H13N3O3 c1 16 6 5 14 9 15 4 3 8 10 14 12 7 13 11 8 17 2 h3 4 7H 5 6H2 1 2H3\text{InChI 1S C11H13N3O3 c1 16 6 5 14 9 15 4 3 8 10 14 12 7 13 11 8 17 2 h3 4 7H 5 6H2 1 2H3}

This structural data highlights the arrangement of atoms within the molecule and serves as a basis for understanding its interactions in biochemical pathways .

Chemical Reactions Analysis

Reactions and Technical Details

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions typical of heterocyclic compounds. These include oxidation, reduction, and substitution reactions. Notably, it can be dehydrogenated to yield C5–C6 unsaturated compounds, which often exhibit enhanced biological activity compared to their saturated counterparts. The compound's reactivity is significantly influenced by its functional groups and structural configuration .

Mechanism of Action

Process and Data

The mechanism of action for 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its role as a kinase inhibitor. It targets several kinases including tyrosine kinases and phosphatidylinositol-3 kinases. The compound binds to the ATP-binding pocket of these kinases, disrupting their activity and subsequently affecting various cellular signaling pathways related to cell growth and proliferation.

This inhibition leads to a suppression of undesirable cell proliferation, making it a candidate for therapeutic applications in conditions such as cancer . The pharmacokinetic properties suggest that this compound may exhibit favorable drug-like characteristics due to its structural attributes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one include:

  • Molecular Weight: Approximately 233.23 g/mol
  • Melting Point: Data not explicitly provided but expected to be within typical ranges for similar compounds.

The chemical properties are characterized by its reactivity patterns typical of heterocycles, including susceptibility to oxidation and substitution reactions due to the presence of methoxy groups.

Additional analyses such as spectral data (NMR, IR) would provide deeper insights into the electronic environment around functional groups within the molecule but are not detailed in available resources.

Applications

Scientific Uses

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is primarily utilized in scientific research as a scaffold for developing novel kinase inhibitors. Its design allows for modifications that can enhance selectivity against specific kinases involved in various diseases such as cancer. Furthermore, it has potential applications in antimicrobial research due to its ability to inhibit bacterial growth by targeting specific enzymatic pathways.

Properties

CAS Number

2034548-41-7

Product Name

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C11H13N3O3

Molecular Weight

235.243

InChI

InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3

InChI Key

QCMYXORFLPJGIX-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.